Gangliotetraose
Overview
Description
Gangliotetraose is a tetrasaccharide that forms the core structure of several gangliosides, which are glycosphingolipids predominantly found in the nervous system. These compounds play crucial roles in cellular recognition, signal transduction, and neuroprotection. This compound is composed of four monosaccharide units linked through glycosidic bonds, and it is a key component in the structure of gangliosides such as GM1, GD1a, and GT1b .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gangliotetraose involves the sequential glycosylation of monosaccharide units. The process typically starts with the preparation of protected monosaccharide derivatives, which are then linked together using glycosylation reactions. Common protecting groups include acetyl and benzyl groups, which are removed after the glycosylation steps to yield the final tetrasaccharide .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as animal brains. The process includes multiple steps to remove proteins and other contaminants, ensuring the purity of the gangliosides . Biotransformation methods using microbial enzymes have also been developed to convert polysialogangliosides into this compound-containing gangliosides .
Chemical Reactions Analysis
Types of Reactions: Gangliotetraose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the monosaccharide units can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups back to hydroxyl groups.
Substitution: Glycosidic bonds can be cleaved and substituted with other monosaccharides or functional groups.
Common Reagents and Conditions:
Oxidation: Periodic acid or sodium periodate is commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Acidic or basic conditions, along with specific glycosyltransferases, are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as monosialotetrahexosylganglioside (GM1) and its sialylated derivatives .
Scientific Research Applications
Gangliotetraose and its derivatives have numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Plays a role in cell-cell recognition and signal transduction in the nervous system.
Mechanism of Action
Gangliotetraose exerts its effects primarily through its role in the structure and function of gangliosides. These compounds are involved in modulating membrane proteins and ion channels, cell signaling, and communication among cells. This compound-containing gangliosides, such as GM1, facilitate the efflux of nuclear calcium and reduce the level of nuclear calcium, which is crucial for neuronal plasticity and repair mechanisms . The interaction with neurotrophin receptors and stabilization of protein conformations are also key aspects of its mechanism of action .
Comparison with Similar Compounds
Gangliotetraose is unique among oligosaccharides due to its specific structure and role in gangliosides. Similar compounds include:
Monosialotetrahexosylganglioside (GM1): Known for its neuroprotective properties and involvement in neurotrophin signaling.
Disialotetrahexosylganglioside (GD1a): Plays a role in cell adhesion and signal transduction.
Trisialotetrahexosylganglioside (GT1b): Involved in synaptic transmission and neuroprotection.
This compound stands out due to its presence in multiple gangliosides and its critical role in the nervous system, making it a valuable compound for research and therapeutic applications.
Biological Activity
Gangliotetraose, a tetrasaccharide ganglioside, plays a significant role in various biological processes. Its structure comprises four sugar units, and it is a derivative of GM1 ganglioside, which is crucial for neuronal function and signaling. This article explores the biological activity of this compound, including its neuroprotective effects, involvement in neuronal signaling, and implications in neurological disorders.
Structure and Composition
This compound is primarily composed of:
- N-acetylgalactosamine (GalNAc)
- Galactose (Gal)
- Glucose (Glc)
- Sialic Acid (Neu5Ac)
This composition allows this compound to interact with various receptors and proteins within the nervous system, influencing cellular communication and neuroprotection.
Neuroprotective Properties
This compound has been shown to exhibit neuroprotective effects, particularly in models of excitotoxicity. Research indicates that it can mitigate neuronal damage caused by excessive glutamate signaling, which is often implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
A study demonstrated that knockout mice lacking this compound exhibited increased susceptibility to kainate-induced seizures, suggesting that gangliosides play a protective role against excitotoxicity by maintaining calcium homeostasis in neurons .
Modulation of Neuronal Signaling
This compound influences various signaling pathways critical for neuronal health:
- Calcium Homeostasis : It helps regulate intracellular calcium levels, which are vital for neurotransmitter release and synaptic plasticity.
- Neurotrophic Effects : this compound has been identified as a neurotrophic agent that promotes neuronal survival and differentiation. Its presence increases during neuronal development and regeneration .
- Interaction with Receptors : It interacts with several membrane receptors, modulating their activity and influencing synaptic transmission .
Case Study 1: Seizure Susceptibility in Knockout Mice
A significant study involved GalNAcT knockout mice, which lack this compound. These mice displayed:
- Increased seizure severity following kainate administration.
- A mortality rate of approximately 75% at higher doses compared to wild-type mice, which showed much lower mortality rates.
This research highlights the critical role of this compound in protecting neurons from excitotoxic insults .
Case Study 2: Neuroprotective Mechanisms
Another investigation focused on the neuroprotective mechanisms of this compound. It was found that treatment with gangliosides reduced neuronal loss in models of cerebral ischemia by promoting cell survival pathways and inhibiting apoptotic signaling cascades. The study concluded that enhancing ganglioside levels could be a therapeutic strategy for stroke and other ischemic injuries .
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Properties
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO21/c1-7(33)27-13-23(48-25-19(41)17(39)15(37)10(4-30)44-25)16(38)11(5-31)43-24(13)47-22-12(6-32)45-26(20(42)18(22)40)46-21(9(35)3-29)14(36)8(34)2-28/h2,8-26,29-32,34-42H,3-6H2,1H3,(H,27,33)/t8-,9+,10+,11+,12+,13+,14+,15-,16-,17-,18+,19+,20+,21+,22-,23+,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIXNTNLTPUNRL-BBKMPEOTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80997085 | |
Record name | Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80997085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75645-24-8 | |
Record name | Gangliotetraose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075645248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexopyranosyl-(1->3)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80997085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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